molecular formula C4H8ClNO2 B8743807 2-Chloro-N-ethoxyacetamide CAS No. 36851-84-0

2-Chloro-N-ethoxyacetamide

Cat. No.: B8743807
CAS No.: 36851-84-0
M. Wt: 137.56 g/mol
InChI Key: QQJRUDWKLJBJRE-UHFFFAOYSA-N
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Description

2-Chloro-N-ethoxyacetamide is a chloroacetamide derivative characterized by a chlorine atom at the α-position of the acetamide group and an ethoxy substituent (-OCH₂CH₃) on the nitrogen atom. Chloroacetamides are widely studied for their versatility in organic synthesis, agrochemical applications (e.g., herbicides), and pharmaceutical intermediates . The ethoxy group likely enhances lipophilicity compared to shorter alkoxy chains (e.g., methoxy) and may influence metabolic stability and solubility profiles.

Properties

CAS No.

36851-84-0

Molecular Formula

C4H8ClNO2

Molecular Weight

137.56 g/mol

IUPAC Name

2-chloro-N-ethoxyacetamide

InChI

InChI=1S/C4H8ClNO2/c1-2-8-6-4(7)3-5/h2-3H2,1H3,(H,6,7)

InChI Key

QQJRUDWKLJBJRE-UHFFFAOYSA-N

Canonical SMILES

CCONC(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Chloroacetamides differ primarily in their N- and aryl-substituents, which dictate their reactivity, biological activity, and physical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Chloroacetamide Derivatives
Compound Name Substituents Application Key Properties/Findings Reference
2-Chloro-N-ethoxyacetamide N-ethoxy (-OCH₂CH₃) Hypothetical applications Likely intermediate lipophilicity and stability
Alachlor N-methoxymethyl, 2,6-diethylphenyl Herbicide High soil persistence; inhibits weed germination
Pretilachlor N-propoxyethyl, 2,6-diethylphenyl Herbicide Enhanced solubility in aqueous environments
2-Chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide 6-ethoxy-benzothiazol-2-yl Pharmaceutical intermediate Bioactivity via benzothiazole moiety (e.g., antimicrobial)
N-Hydroxymethyl-2-Chloroacetamide N-hydroxymethyl (-CH₂OH) Preservative (latex, paints) Reacts with formaldehyde; used in crosslinking

Impact of Substituents on Properties

  • Ethoxy vs. Methoxy/Propoxy : Ethoxy groups balance lipophilicity and steric effects. Compared to methoxy (-OCH₃), ethoxy increases membrane permeability, while propoxy (-OCH₂CH₂CH₃) may reduce crystallinity due to longer alkyl chains .
  • Aryl Substitutions : Compounds like alachlor and pretilachlor feature 2,6-diethylphenyl groups, which enhance herbicidal activity by targeting acetolactate synthase (ALS) in weeds .
  • Benzothiazole Moieties : The 6-ethoxy-benzothiazole group in 2-Chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide likely enhances binding to biological targets, such as enzymes or receptors, due to aromatic and heterocyclic interactions .

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